N~1~-(4-CHLOROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE
Overview
Description
N~1~-(4-CHLOROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE: is a synthetic organic compound that belongs to the class of triazine derivatives It is characterized by the presence of a chlorophenyl group, a phenyl group, and a triazinylthioacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-CHLOROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE typically involves the reaction of 4-chloroaniline with 2-chloroacetyl chloride to form N-(4-chlorophenyl)-2-chloroacetamide. This intermediate is then reacted with 6-phenyl-1,2,4-triazine-3-thiol under basic conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: N1-(4-CHLOROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to a dihydrotriazine derivative.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as an antimicrobial or antifungal agent.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry:
- Utilized in the production of agrochemicals and pharmaceuticals.
- Applied in the development of specialty chemicals for various industrial processes.
Mechanism of Action
The mechanism of action of N1-(4-CHLOROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazine ring and the chlorophenyl group play crucial roles in these interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- N-(4-chlorophenyl)-2-[(6-methyl-1,2,4-triazin-3-yl)thio]acetamide
- N-(4-chlorophenyl)-2-[(6-ethyl-1,2,4-triazin-3-yl)thio]acetamide
- N-(4-chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]propionamide
Uniqueness:
- The presence of the phenyl group in the triazine ring distinguishes N1-(4-CHLOROPHENYL)-2-[(6-PHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]ACETAMIDE from its analogs.
- This structural feature may contribute to its unique biological and chemical properties, making it a compound of interest for further research and development.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4OS/c18-13-6-8-14(9-7-13)20-16(23)11-24-17-19-10-15(21-22-17)12-4-2-1-3-5-12/h1-10H,11H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLRNSDPCDLMMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N=N2)SCC(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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